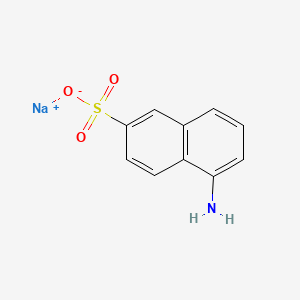

Sodium 5-aminonaphthalene-2-sulphonate

Description

Contextualization of Naphthalenesulfonates within Organic Chemistry and Materials Science

Naphthalenesulfonates, a class of organic compounds derived from sulfonic acid and containing a naphthalene (B1677914) functional unit, hold a significant position in both organic chemistry and materials science. These compounds are structurally characterized by a naphthalene bicyclic framework to which one or more sulfonate groups (–SO₃H) are attached. The presence of the hydrophilic sulfonate group on the aromatic naphthalene core imparts amphiphilic properties, making them valuable as surfactants and dispersing agents. nih.gov A related and important family of compounds are the aminonaphthalenesulfonic acids, which feature both an amino group and a sulfonic acid group on the naphthalene ring.

In the realm of materials science, naphthalenesulfonates are of considerable commercial importance, particularly as superplasticizers in concrete formulations. Produced on a large scale through the condensation of naphthalenesulfonate with formaldehyde (B43269), these polymers, known as naphthalene sulfonate formaldehyde condensates (NSF), significantly improve the workability and strength of concrete. evitachem.com Their high dispersing capacity, stability in acidic and alkaline conditions, and resistance to hard water salts make them highly effective. Beyond construction, naphthalenesulfonates are utilized in various other industries, including in the formulation of pesticides and for the tanning of hides. nih.govevitachem.com

From an organic chemistry perspective, naphthalenesulfonates serve as crucial intermediates in the synthesis of a wide array of chemicals, most notably dyes and pigments. nih.gov The sulfonate group enhances water solubility and can direct the position of subsequent chemical modifications on the naphthalene ring system. The versatility of their synthesis and their utility as starting materials have established naphthalenesulfonates as a cornerstone in industrial and research chemistry.

Significance of Amino-Substituted Naphthalenesulfonates in Synthetic Pathways

The introduction of an amino group onto the naphthalenesulfonate skeleton gives rise to aminonaphthalenesulfonic acids, a class of compounds with enhanced functionality and synthetic versatility. The amino group serves as a reactive handle, enabling a diverse range of chemical transformations and making these compounds valuable building blocks in organic synthesis. csir.co.za

One of the most prominent applications of aminonaphthalenesulfonates is in the synthesis of azo dyes. starklab.de The primary amino group can be readily converted into a diazonium salt through a process called diazotization. This involves reacting the aminonaphthalenesulfonate with a source of nitrous acid, such as sodium nitrite (B80452) under acidic conditions. starklab.de The resulting diazonium salt is a highly reactive intermediate that can then be coupled with various aromatic compounds (coupling partners) to form azo compounds, which constitute the largest and most versatile class of synthetic dyes. starklab.de

Furthermore, the amino group is a key site for forming carbon-nitrogen (C-N) bonds, which is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Modern synthetic methods, such as the Ullmann coupling reaction, can be employed to form C(aryl)-N bonds, linking the naphthalene core to other aryl or alkyl groups. nih.govacs.org Research has demonstrated that such coupling reactions can tolerate the presence of the sulfonic acid moiety, allowing for the synthesis of complex, functionalized naphthalene derivatives. nih.govacs.org The strategic placement of the amino and sulfonate groups on the naphthalene ring influences the electronic properties and reactivity of the molecule, providing chemists with a powerful tool for designing and constructing complex molecular architectures.

Overview of Research Trajectories Pertaining to Sodium 5-aminonaphthalene-2-sulphonate

This compound, the sodium salt of 5-amino-2-naphthalenesulfonic acid (also known as 1,6-Cleve's acid), is a specific aminonaphthalenesulfonate that serves as a key intermediate in chemical synthesis. Research pertaining to this compound and its parent acid has primarily focused on its application as a precursor in the synthesis of dyes and on understanding its chemical behavior and environmental fate.

A significant research application lies in its use as a starting material for azo dyes. For example, it can be diazotized and coupled with other molecules, such as vanillin, to create novel dye structures. starklab.de This line of research continues to be active as new combinations of starting materials can lead to dyes with unique colors and properties. starklab.de

Compound Data

Below are key identifiers for this compound.

| Property | Value |

| IUPAC Name | sodium 5-aminonaphthalene-2-sulfonate |

| CAS Number | 28907-84-8 |

| Chemical Formula | C₁₀H₈NNaO₃S |

| Synonyms | This compound, Sodium alpha-naphthylamine-6-sulphonate, Sodium naphthionate |

Data sourced from P&S Chemicals and Guidechem. guidechem.compschemicals.com

Structure

3D Structure of Parent

Properties

CAS No. |

28907-84-8 |

|---|---|

Molecular Formula |

C10H8NNaO3S |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

sodium;5-aminonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO3S.Na/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |

InChI Key |

LPRBJVUYRGPVTE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)N.[Na+] |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations

Diazotization and Azo Coupling Reactions of the Amino Moiety

The primary aromatic amino group is one of the most reactive sites on the molecule. It can be readily converted into a diazonium salt, which is a highly valuable intermediate for forming azo compounds. This two-step process involves diazotization followed by an azo coupling reaction.

The synthesis of azo dyes is a cornerstone of industrial organic chemistry, and aminonaphthalenesulfonic acids are crucial precursors. The process begins with the diazotization of the amino group on Sodium 5-aminonaphthalene-2-sulphonate. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form the corresponding naphthalene (B1677914) diazonium salt.

This diazonium salt is a potent electrophile and is immediately used in the subsequent step: azo coupling. In this reaction, the diazonium salt is reacted with a nucleophilic coupling component, which is typically an activated aromatic compound such as a phenol, naphthol, or an aromatic amine. The diazonium ion attacks the electron-rich ring of the coupling component, resulting in the formation of a stable azo compound characterized by the -N=N- linkage, which acts as a chromophore responsible for the color of the dye. The specific color of the resulting azo dye depends on the chemical nature of both the diazo component (in this case, derived from 5-aminonaphthalene-2-sulfonic acid) and the coupling component, as well as the substituents on the aromatic rings which modify the electronic structure of the conjugated system.

The table below provides examples of azo dyes that can be synthesized using a diazonium salt derived from an aminonaphthalenesulfonic acid.

| Diazo Component Precursor | Coupling Component | Resulting Dye Class | Common Colors |

| 5-Aminonaphthalene-2-sulfonic acid | Naphthol derivatives (e.g., 2-naphthol) | Acid Dyes | Red, Orange |

| 5-Aminonaphthalene-2-sulfonic acid | Phenolic compounds (e.g., Vanillin) | Acid Dyes | Orange, Yellow |

| 5-Aminonaphthalene-2-sulfonic acid | Aromatic amines (e.g., Aniline (B41778) derivatives) | Acid Dyes | Yellow, Brown |

This table is illustrative of the types of chromophores that can be formed.

The azo coupling reaction is a classic example of an electrophilic aromatic substitution. The aryldiazonium cation (Ar-N₂⁺) serves as the electrophile, while the activated aromatic ring of the coupling agent acts as the nucleophile. For the reaction to proceed, the coupling agent must be highly activated, typically containing strong electron-donating groups such as hydroxyl (-OH) or amino (-NH₂) groups.

The mechanism proceeds as follows:

Formation of the Electrophile : The diazotization of 5-aminonaphthalene-2-sulfonic acid yields the naphthalenediazonium cation. Resonance structures show that the positive charge is delocalized over both nitrogen atoms.

Nucleophilic Attack : The π-electrons of the activated aromatic ring of the coupling component attack the terminal nitrogen atom of the diazonium ion. This attack is regioselective; it typically occurs at the para position relative to the activating group on the coupling component. If the para position is blocked, the substitution will occur at an available ortho position, though often at a slower rate.

Formation of the Sigma Complex : The nucleophilic attack disrupts the aromaticity of the coupling ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Re-aromatization : A base present in the reaction mixture (which can be water or the solvent) removes a proton from the carbon atom that formed the new C-N bond. This restores the aromaticity of the ring and yields the final, neutral azo compound.

The reaction conditions, particularly pH, are critical. Coupling with phenols is typically carried out under mildly alkaline conditions (pH > 7), which deprotonates the hydroxyl group to the more strongly activating phenoxide ion (-O⁻). In contrast, coupling with aromatic amines is usually performed in mildly acidic conditions (pH 5-7) to ensure that while the diazonium salt concentration is sufficient, the concentration of the protonated, unreactive form of the coupling amine (-NH₃⁺) is minimized.

Reactions Involving the Sulfonate Group

The sulfonate group (-SO₃⁻) is generally a stable and deactivating substituent on the naphthalene ring due to its electron-withdrawing nature. However, it can participate in or influence certain chemical transformations.

Although the existing sulfonate group is deactivating, it is possible to introduce additional sulfonic acid groups onto the naphthalene ring under forcing conditions, leading to disubstituted and trisubstituted derivatives. The sulfonation of naphthalenesulfonic acids is a complex process where the position of the incoming sulfo group is influenced by both the existing substituents and the reaction conditions, such as temperature and the concentration of sulfuric acid or oleum.

For naphthalenesulfonic acids, the position of further sulfonation is governed by steric hindrance and electronic effects. The amino group is a strong activating group and directs ortho and para. The sulfonate group is a deactivating group and directs meta. The interplay between these directing effects and the inherent reactivity of the α- and β-positions of the naphthalene ring determines the final product distribution. Studies on the sulfonation of 2-aminonaphthalene have shown that reaction temperature is a critical factor; low-temperature sulfonation tends to yield different isomers than high-temperature processes. For instance, sulfonation of 2-aminonaphthalene at low temperatures (30–100°C) can yield the 5-sulfonic acid and 8-sulfonic acid derivatives, while high-temperature sulfonation (150–200°C) favors the formation of 6-sulfonic and 7-sulfonic acid isomers. oup.com

| Starting Material | Reagent | Conditions | Potential Products |

| 5-Aminonaphthalene-2-sulfonic acid | Fuming Sulfuric Acid (Oleum) | High Temperature | Aminonaphthalenedisulfonic acids |

| 5-Aminonaphthalene-2-sulfonic acid | Concentrated H₂SO₄ | Forcing Conditions | Aminonaphthalenetrisulfonic acids |

This table illustrates potential outcomes of further sulfonation reactions.

The sulfonic acid group can be chemically converted into other sulfur-containing functionalities, although these transformations often require specific and sometimes harsh reagents.

One significant transformation is the reduction of the sulfonic acid or its salt to the corresponding thiol (mercaptan). Arenesulfonic acids and their sodium salts can be reduced to arenethiols. wikipedia.org For example, Naphthalene-1-sulfonic acid can be reduced to 1-naphthalenethiol (B1663976) using triphenylphosphine (B44618). google.com Another method involves using a mixture of triphenylphosphine and iodine to achieve this reduction quantitatively. wikipedia.org A different approach utilizes a rhodium carbonyl catalyst under carbon monoxide pressure and elevated temperatures. rsc.org

Another potential transformation is the conversion to a sulfonyl chloride (-SO₂Cl). Arylsulfonyl chlorides are important intermediates for the synthesis of sulfonamides and sulfonate esters. While typically prepared by direct chlorosulfonation of an arene, sulfonic acids can be converted to sulfonyl chlorides using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), though these reagents are hazardous. wikipedia.org

| Functional Group Transformation | Reagents/Conditions | Product Functional Group |

| Sulfonate to Thiol | Triphenylphosphine/Iodine | -SH |

| Sulfonate to Thiol | Rhodium carbonyl catalyst, CO, heat | -SH |

| Sulfonate to Sulfonyl Chloride | Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂) | -SO₂Cl |

Amination and Amidation Reactions of the Naphthalene Core

Direct amination of the naphthalene core of an already substituted compound like 5-aminonaphthalene-2-sulfonic acid is not a common reaction. However, the existing primary amino group at the C-5 position can readily undergo amidation (acylation) reactions.

Amidation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide linkage (-NH-C=O). This reaction is often used to protect the amino group during other synthetic steps or to modify the properties of the final molecule, such as its solubility or affinity for certain substrates in dye applications. The reaction typically proceeds by nucleophilic attack of the nitrogen atom of the amino group on the carbonyl carbon of the acylating agent. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This conversion of the amino group to an amide group changes its electronic properties from a strong activator to a moderate activator and provides steric bulk.

Furthermore, aminonaphthalenesulfonic acids are key substrates in the Bucherer-Lepetit reaction, a reversible conversion of a naphthylamine to a naphthol in the presence of aqueous sulfite (B76179) or bisulfite. organicreactions.org While this is more of a synthetic route to or from aminonaphthalenes, it highlights the reactivity of the system involving the amino group on the naphthalene ring. organicreactions.org

Oxidative and Reductive Transformations of this compound

The aminonaphthalene-2-sulfonic acid moiety can undergo both oxidative and reductive transformations, targeting either the amino group, the naphthalene ring, or a precursor nitro group.

Oxidative Transformations:

One notable oxidative transformation is the electropolymerization of 5-amino-2-naphthalenesulfonic acid. This process leads to the formation of a nanostructured polymer, poly(5‐amino‐2‐naphthalene sulfonic acid), on an electrode surface. The electrochemical synthesis can be influenced by the presence of surfactants like cetyltrimethyl ammonium (B1175870) bromide (CTAB), which can act as a soft template to control the morphology of the resulting polymer film.

In a different context, the bacterial oxidation of 5-aminonaphthalene-2-sulfonate has been studied. For instance, the bacterium Burkholderia sp. strain BN6 is capable of converting 5-aminonaphthalene-2-sulfonate into 5-hydroxyquinoline-2-carboxylic acid. This transformation involves a dearomatization and cyclization of a metabolic intermediate.

Reductive Transformations:

A significant reductive transformation is the catalytic hydrogenation of the corresponding nitronaphthalenesulphonic acid to produce aminonaphthalenesulphonic acids. This reaction is a key step in the synthesis of these compounds. The process typically involves the use of a Raney nickel catalyst under elevated temperature and pressure with hydrogen gas. To enhance the efficiency and cost-effectiveness of this reduction, a combination of fresh and recycled Raney nickel catalyst can be employed. This method not only increases the yield of the desired aminonaphthalenesulphonic acid but also improves the reaction rate.

| Transformation Type | Reagents/Conditions | Product(s) | Key Findings |

| Oxidative | Electropolymerization, potentiodynamic method, CTAB | Poly(5‐amino‐2‐naphthalene sulfonic acid) | Formation of a nanostructured polymer film; morphology influenced by surfactant concentration. |

| Oxidative | Bacterial oxidation (Burkholderia sp. strain BN6) | 5-hydroxyquinoline-2-carboxylic acid | Biotransformation leading to a heterocyclic compound. |

| Reductive | Catalytic hydrogenation of nitronaphthalenesulphonic acid, Raney nickel, H₂, elevated T/P | Aminonaphthalenesulphonic acid | High-yield synthesis of the amino derivative from the nitro precursor. |

Derivatization Strategies for Advanced Chemical Architectures

The functional groups of this compound serve as versatile handles for the construction of more complex molecules, including dyes, polymers, and potentially, precursors for advanced materials.

Diazotization and Azo Coupling:

A cornerstone of the derivatization of this compound is the diazotization of its primary amino group, followed by azo coupling. The diazotization is typically carried out by treating an acidic solution of the amine with sodium nitrite at low temperatures to form a reactive diazonium salt. This diazonium salt can then be coupled with a variety of aromatic compounds, such as phenols and other amines, to generate a vast array of azo dyes. The specific coupling partner and the reaction conditions (e.g., pH) determine the final color and properties of the dye. For example, coupling the diazonium salt of 5-aminonaphthalene-2-sulfonic acid with various aromatic compounds is a common strategy for producing dyes with a range of colors from orange to blue and black.

N-Acylation and Sulfonamide Formation:

The amino group can also undergo N-acylation reactions with acylating agents like acid chlorides or anhydrides. This transformation introduces an amide functionality, which can alter the electronic properties and solubility of the molecule and serve as a precursor for further modifications. While specific examples for 5-aminonaphthalene-2-sulfonic acid are not extensively detailed in readily available literature, this is a fundamental reaction of primary aromatic amines. Similarly, the amino group can react with sulfonyl chlorides to form sulfonamides, introducing another versatile functional group.

Modern Cross-Coupling Reactions:

While not extensively documented for this specific molecule, modern palladium-catalyzed cross-coupling reactions represent a powerful strategy for creating advanced chemical architectures. Reactions such as the Buchwald-Hartwig amination could potentially be employed to form new carbon-nitrogen bonds by coupling a derivatized form of 5-aminonaphthalene-2-sulfonic acid (e.g., a halogenated derivative) with various amines. Similarly, the Sonogashira coupling could be used to introduce alkyne moieties by reacting a halogenated derivative with a terminal alkyne. These reactions would significantly expand the molecular complexity and allow for the synthesis of novel materials with tailored electronic and photophysical properties.

Synthesis of Heterocyclic and Polycyclic Systems:

The reactive nature of the amino and naphthalene components makes 5-aminonaphthalene-2-sulfonic acid a potential building block for the synthesis of more complex heterocyclic and polycyclic aromatic systems. For instance, reactions involving the amino group and other functional groups on a coupling partner can lead to the formation of fused ring systems. While specific examples starting directly from 5-aminonaphthalene-2-sulfonic acid are not abundant, analogous reactions with other aminonaphthols and aminonaphthalenesulfonic acids suggest the feasibility of such transformations.

| Derivatization Strategy | Key Reaction | Reactants/Reagents | Potential Products | Significance |

| Azo Dye Synthesis | Diazotization & Azo Coupling | Sodium nitrite, acid; Aromatic coupling partners (phenols, amines) | Azo dyes | Foundation of a large class of commercial colorants. |

| Amide/Sulfonamide Formation | N-Acylation/Sulfonylation | Acyl halides/anhydrides; Sulfonyl chlorides | N-acyl derivatives; Sulfonamides | Modification of electronic properties and introduction of new functional groups. |

| Advanced C-N/C-C Bond Formation | Buchwald-Hartwig Amination; Sonogashira Coupling | Halogenated derivative, Pd catalyst, amine/alkyne | Arylamines; Arylalkynes | Construction of complex molecules for materials science applications. |

| Heterocycle/Polycycle Synthesis | Cyclization/Annulation Reactions | Various bifunctional reagents | Fused heterocyclic and polycyclic aromatic compounds | Access to novel scaffolds for functional materials and bioactive molecules. |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis

Spectroscopy is a cornerstone in the analysis of Sodium 5-aminonaphthalene-2-sulphonate, providing fundamental insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the protons and carbons.

For this compound, ¹H NMR and ¹³C NMR are the primary techniques used.

¹H NMR Spectroscopy : The proton NMR spectrum would confirm the presence and arrangement of protons on the naphthalene (B1677914) ring system. The aromatic region would display a complex pattern of signals corresponding to the six protons on the substituted naphthalene core. The specific chemical shifts and coupling constants of these protons are dictated by the positions of the amino (-NH₂) and sulphonate (-SO₃⁻) groups. The protons of the amino group would typically appear as a broader signal.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. It would show ten distinct signals for the ten carbon atoms of the naphthalene ring, with their chemical shifts influenced by the attached functional groups. The carbon atom bonded to the sulphonate group and the one bonded to the amino group would have characteristic chemical shifts.

While experimental spectra for this specific sodium salt are not widely published, predicted NMR data for the parent compound, 5-aminonaphthalene-2-sulfonic acid, serves as a reliable reference. drugbank.com

Predicted ¹³C NMR Chemical Shifts for 5-aminonaphthalene-2-sulfonic acid

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 119.5 |

| C2 | 145.2 |

| C3 | 124.6 |

| C4 | 129.5 |

| C4a | 125.6 |

| C5 | 144.1 |

| C6 | 112.5 |

| C7 | 129.0 |

| C8 | 121.2 |

| C8a | 133.5 |

Data is predicted for the parent acid, 5-aminonaphthalene-2-sulfonic acid. drugbank.com

Amino Group (-NH₂) Vibrations : The N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹.

Sulphonate Group (-SO₃⁻) Vibrations : The sulphonate group gives rise to strong, characteristic absorption bands. The asymmetric and symmetric S=O stretching vibrations are prominent and usually appear in the ranges of 1150-1260 cm⁻¹ and 1030-1070 cm⁻¹, respectively.

Naphthalene Ring Vibrations : The aromatic C-H stretching vibrations are found above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring occur in the 1400-1600 cm⁻¹ region. nih.gov The pattern of C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ range can provide information about the substitution pattern on the naphthalene ring.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1590 - 1650 | |

| Sulphonate (-SO₃⁻) | S=O Asymmetric Stretch | 1150 - 1260 |

| S=O Symmetric Stretch | 1030 - 1070 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is characterized by absorptions arising from π→π* transitions within the conjugated naphthalene ring system.

The parent naphthalene molecule exhibits two main absorption bands, designated ¹Lₐ and ¹Lₑ. researchgate.net The introduction of the amino (-NH₂) and sulphonate (-SO₃⁻) groups, which act as auxochromes, modifies the electronic structure of the naphthalene core. This leads to a shift in the absorption maxima (typically to longer wavelengths, a bathochromic shift) and an increase in the intensity of the absorption bands. The amino group, in particular, has a strong influence due to the lone pair of electrons on the nitrogen atom, which can participate in resonance with the aromatic system. researchgate.net Studies on related aminonaphthalene sulfonate derivatives show that absorption peaks are slightly shifted to longer wavelengths as solvent polarity increases. ekb.eg

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for molecular weight determination, structural elucidation, and the identification of unknown compounds, such as degradation products.

Molecular Fingerprinting : The exact mass of the this compound ion can be determined with high-resolution mass spectrometry (HRMS), confirming its elemental composition. The molecular formula is C₁₀H₈NNaO₃S. pschemicals.com The fragmentation pattern observed in tandem MS (MS/MS) experiments provides a unique "molecular fingerprint" that can be used for structural confirmation.

Coupling with Chromatographic Techniques :

Liquid Chromatography-Mass Spectrometry (LC-MS) : Due to the polar and non-volatile nature of this compound, LC-MS is the preferred method for its analysis. This technique separates the compound from a mixture using HPLC, and the eluent is then introduced into the mass spectrometer for detection and identification. LC-MS is particularly valuable for studying degradation pathways, as it can separate and identify impurities and degradation products formed under various stress conditions (e.g., acidic, basic, oxidative). mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : Direct analysis by GC-MS is not feasible for this compound due to its high polarity and lack of volatility. However, analysis is possible through derivatization, a process that converts the analyte into a more volatile form. For example, naphthalenesulfonic acid isomers can be analyzed by GC-MS after on-line derivatization using tetrabutylammonium (B224687) salts. nih.gov

Potential Degradation Products Identifiable by MS

| Potential Product | Modification | Notes |

|---|---|---|

| Oxidized products | Oxidation of the amino group | Can lead to nitroso or nitro derivatives. |

| Desulfonated product (5-aminonaphthalene) | Loss of the sulphonate group | May occur under harsh acidic or thermal stress. |

| Hydroxylated products | Addition of a hydroxyl (-OH) group | Can result from oxidative degradation. |

Chromatographic Separation Methods

Chromatography is essential for separating this compound from impurities, starting materials, and isomeric byproducts that may be present from its synthesis.

High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique for the analysis of this compound. It is used to determine the purity of the compound and to separate it from its various positional isomers. The synthesis of aminonaphthalenesulfonic acids often results in a mixture of isomers, making a reliable separation method critical for quality control.

Purity Assessment : Reversed-phase HPLC (RP-HPLC) is commonly employed for purity assessment. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The compound's purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Separation of Isomers : The separation of positional isomers of aminonaphthalenesulfonic acids is a significant analytical challenge due to their similar chemical structures and properties. nacalai.com Specialized HPLC columns and mobile phase conditions are often required to achieve baseline separation. For instance, columns that offer different separation mechanisms, such as π-π interactions, can be effective. nacalai.com The choice of mobile phase pH and buffer composition is also critical to control the ionization state of the amino and sulphonic acid groups, thereby influencing their retention and separation. researchgate.net

Typical HPLC Conditions for Analysis of Naphthalenesulfonic Acid Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 or C8; PYE (Pyrenylethyl group) for isomer separation nacalai.com |

| Mobile Phase | Acetonitrile/Methanol and water/aqueous buffer (e.g., phosphate, formate) researchgate.net |

| Detection | UV-Vis Detector (e.g., at 254 nm or 270 nm) sielc.comrsc.org |

| Mode | Isocratic or Gradient Elution |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) has proven to be a powerful technique for the high-resolution separation of ionic compounds, including isomers of naphthalenesulfonates which are often challenging to resolve using traditional chromatographic methods. The separation efficiency in CE is primarily dependent on the differences in the electrophoretic mobility of the analytes. rsc.org For closely related isomers like aminonaphthalene-2-sulphonates, which possess similar molecular sizes and charges, achieving baseline separation often requires the modification of the running buffer with additives that can selectively interact with the analytes. rsc.org

Research into the separation of naphthalenesulfonate isomers has demonstrated the success of Capillary Zone Electrophoresis (CZE), a fundamental mode of CE. rsc.orgrsc.org However, simple acidic running solutions may not be sufficient to resolve isomers. rsc.orgrsc.org To enhance separation selectivity, various additives are incorporated into the background electrolyte. Macrocyclic polyamines, for instance, have been used successfully as additives, interacting differently with various naphthalenesulfonate isomers to alter their effective mobility and improve separation. rsc.orgrsc.org

Another approach involves the use of cyclodextrins in the buffer, a technique known as cyclodextrin-mediated capillary electrophoresis. nih.gov This method leverages the formation of inclusion complexes between the cyclodextrin (B1172386) host and the naphthalenesulfonate guest molecules, providing a powerful mechanism for resolving positional isomers. nih.gov For more complex mixtures, Micellar Electrokinetic Capillary Chromatography (MEKC), a hybrid of electrophoresis and chromatography, can be employed. In MEKC, micellar agents are added to the buffer to create a pseudostationary phase, enabling the separation of both charged and neutral molecules based on their partitioning behavior. nih.govresearchgate.net The choice of organic solvents as modifiers in the running buffer can also significantly impact the separation selectivity. nih.govresearchgate.net

| CE Technique | Additive/Modifier | Key Findings | Reference |

|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Macrocyclic Polyamines (e.g., nih.govaneN4) | Achieved good separation of both mono- and di-sulfonated naphthalene isomers by creating differential interactions. | rsc.orgrsc.org |

| Cyclodextrin-Mediated CE | β- and γ-cyclodextrin mixture | Significantly improved selectivity and sensitivity, enabling the analysis of trace amounts of naphthalenesulfonate isomers. | nih.gov |

| Micellar Electrokinetic Capillary Chromatography (MEKC) | Brij 35 (micellar agent) | Effectively resolved a test mixture of nine substituted and unsubstituted naphthalenedisulfonate isomers within 20 minutes. | nih.gov |

| Capillary Zone Electrophoresis (CZE) | Organic Solvents (e.g., ethanol, propan-2-ol) | The addition of organic solvents to the running buffer improved the separation selectivity of naphthalenedisulfonate isomers. | nih.govresearchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides invaluable information on molecular geometry, conformation, and intermolecular interactions. The crystal structure of the closely related 5-amino-2-naphthalenesulfonic acid (also known as 1,6-Cleve's acid) has been elucidated, revealing key structural features that are fundamental to its chemical nature. researchgate.net

The analysis shows that in its solid state, the compound exists as a zwitterion, specifically 5-ammonio-2-naphthalenesulfonate. researchgate.net This occurs through the transfer of a proton from the acidic sulfonic acid group (-SO₃H) to the basic amino group (-NH₂), resulting in a molecule with both a negatively charged sulfonate group (-SO₃⁻) and a positively charged aminium group (-NH₃⁺). researchgate.net

This zwitterionic character dictates the intermolecular interactions within the crystal lattice. All of the aminium hydrogen atoms participate in head-to-tail intermolecular hydrogen-bonding interactions with the oxygen atoms of the sulfonate groups of neighboring molecules. researchgate.net This extensive network of hydrogen bonds creates a stable, three-dimensional polymeric framework structure. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₉NO₃S | researchgate.net |

| Molecular Form | Zwitterion (5-ammonio-2-naphthalenesulfonate) | researchgate.net |

| Key Structural Feature | Three-dimensional framework polymer structure | researchgate.net |

| Primary Intermolecular Interaction | Hydrogen bonding between aminium (-NH₃⁺) and sulfonate (-SO₃⁻) groups | researchgate.net |

Electrochemical Methods for Reactivity and Degradation Studies

Electrochemical methods are instrumental in studying the redox behavior, reactivity, and degradation pathways of organic compounds. The electrodegradation of 5-aminonaphthalene-2-sulfonic acid (5AN2S) has been investigated to assess its susceptibility to electrochemical oxidation, a process relevant to environmental remediation. nih.gov These studies typically involve monitoring the decay of the parent compound and the reduction of chemical oxygen demand (COD) and dissolved organic carbon (DOC) over time. nih.gov

The effectiveness of electrodegradation is highly dependent on the experimental conditions, particularly the choice of anode material and the supporting electrolyte. nih.gov Boron-doped diamond (BDD) and mixed metal oxide anodes like Ti/Pt/PbO₂ are commonly used due to their high oxygen evolution potential and stability. nih.gov Research has shown that BDD anodes generally exhibit higher efficacy for the removal of DOC for 5AN2S, particularly in a sodium sulfate (B86663) electrolyte. nih.gov The highest combustion efficiency for 5AN2S, reaching 84%, was achieved with a BDD anode in a sodium sulfate medium. nih.gov

The degradation process for aminonaphthalene sulfonates has been found to follow first-order kinetics. nih.gov Interestingly, the kinetic constants are significantly higher (10-40 times) in a sodium chloride electrolyte compared to sodium sulfate, suggesting that the electrogenerated chlorine species play a mediating role in the oxidation process. nih.gov The degradation pathway also leads to the formation of smaller organic molecules, with the electrolysis of 5AN2S generating higher amounts of oxalic acid compared to other isomers like 4-aminonaphthalene-1-sulfonic acid. nih.govdaneshyari.com

| Parameter | Anode Material | Electrolyte | Key Finding | Reference |

|---|---|---|---|---|

| COD Removal Rate | BDD | Na₂SO₄ or NaCl | High COD removal rates were obtained, with similar results in both electrolytes. | nih.gov |

| DOC Removal | BDD | Na₂SO₄ | DOC removal was much higher at the BDD anode in a sulfate medium. | nih.gov |

| Combustion Efficiency | BDD | Na₂SO₄ | The highest combustion efficiency (84%) was achieved under these conditions. | nih.gov |

| Degradation Kinetics | BDD or Ti/Pt/PbO₂ | NaCl | Degradation follows first-order kinetics; kinetic constants are 10-40 times higher in chloride electrolyte. | nih.gov |

| Degradation Products | Not specified | Not specified | Electrolysis leads to higher amounts of oxalic acid and lower quantities of acetic acid compared to the 4AN1S isomer. | nih.gov |

Research Applications and Material Science Contributions

Precursor in Dye Chemistry Research and Development

The primary research application of Sodium 5-aminonaphthalene-2-sulphonate is as a precursor in the synthesis of dyes, particularly azo dyes. wikipedia.orgunb.ca The presence of the primary amino group allows for diazotization, a critical step in forming the chromophoric azo group (-N=N-), which is responsible for the color of these dyes.

Researchers utilize this compound as a diazo component to create novel azo dyes. The process involves treating the amino group with a nitrite (B80452) source, typically sodium nitrite in an acidic medium, to form a reactive diazonium salt. starklab.de This salt is then coupled with various aromatic compounds (coupling components), such as phenols or anilines, to generate the final azo dye. unb.ca

The specific structure of the coupling component, along with the inherent structure of the 5-aminonaphthalene-2-sulphonate moiety, dictates the final color and spectroscopic properties of the dye. researchgate.net By systematically varying the coupling partner, researchers can fine-tune the electronic structure of the resulting dye molecule, thereby controlling its absorption maximum (λmax) and other spectral characteristics. researchgate.net For instance, the synthesis of Sodium 5-(vanillyl-5-azo)-napthalene-2-sulfonate is achieved by diazotizing 5-Aminonaphthalene-2-sulfonic acid and subsequently coupling it with vanillin. starklab.de This methodology allows for the creation of a diverse palette of colors, including various shades of yellow, red, orange, and brown. unb.ca

The sulfonate group plays a crucial role by imparting water solubility to the dyes, which is essential for their application in aqueous dyeing processes and for certain biological staining techniques. smolecule.com Research in this area focuses on synthesizing dyes with high molar absorptivity, specific colorfastness properties, and unique responses to environmental factors like pH. starklab.de

| Diazo Component | Coupling Component | Resulting Azo Dye Name | Observed Color / Properties |

| 5-Aminonaphthalene-2-sulfonic acid | Vanillin | Sodium 5-(vanillyl-5-azo)-napthalene-2-sulfonate | Orange color in solution, exhibits pH-dependent color changes (pink in acid). starklab.de |

| 2-Aminobenzenesulfonic acid | 1-Naphthol | (Not explicitly named) | Synthesis involves coupling the diazonium salt of the acid with 1-naphthol. unb.ca |

| 1-Aminonaphthalene | Phenolic couplers | Mono-azo dyes | UV-Vis absorption spectra show maxima between 388-498 nm. researchgate.net |

The dyes synthesized from this compound are employed in research to study the mechanisms of dye binding to various substrates. The molecular structure, including the size, shape, and distribution of functional groups, influences how a dye interacts with materials such as textile fibers or biological macromolecules. researchgate.net

In textile research, for example, studies have investigated the dyeing performance of novel naphthalene-based azo dyes on polyester (B1180765) fibers. researchgate.net Researchers assess properties like dye uptake, fixation, and fastness (resistance to washing, light, and rubbing) to understand the underlying intermolecular forces, such as van der Waals forces and hydrogen bonding, that govern the dye-fiber interaction. The sulfonate group, while primarily for solubility, can also influence the orientation and aggregation of dye molecules on the substrate surface.

In biochemistry, related aminonaphthalenesulfonic acid derivatives are well-known for their use as fluorescent probes to study protein structures. nih.govacs.org These compounds often exhibit fluorescence that is highly sensitive to the polarity of their local environment. nih.gov When a dye binds to a hydrophobic pocket on a protein, its fluorescence properties (such as emission maximum and quantum yield) can change significantly. This phenomenon allows researchers to investigate the location and nature of binding sites on proteins and other biological molecules.

Role in Polymer and Material Science Research

The unique chemical structure of this compound also makes it a valuable monomer for the synthesis of advanced functional polymers and materials.

One of the significant applications in material science is the synthesis of electrically conducting polymers. Poly(5-aminonaphthalene-2-sulfonic acid) can be prepared through the chemical oxidative polymerization of the 5-aminonaphthalene-2-sulfonic acid monomer. researchgate.net This reaction is typically carried out using strong oxidizing agents like sodium persulfate (Na₂S₂O₈) or potassium periodate (B1199274) (KIO₄). researchgate.net

The resulting polymer, Poly(5-aminonaphthalene-2-sulfonic acid), is notable for being both water-soluble and electrically conducting. researchgate.net The conductivity arises from the conjugated π-electron system along the polymer backbone, while the sulfonic acid groups attached to each monomer unit ensure its solubility in aqueous media. This combination of properties is highly desirable for applications where solution-processability of conducting materials is required, such as in sensors, antistatic coatings, and certain electronic devices. Furthermore, the polymer has been reported to be fluorescent, opening possibilities for its use in optoelectronic applications. researchgate.net

| Polymer Name | Monomer | Polymerization Method | Key Properties | Potential Applications |

| Poly(5-aminonaphthalene-2-sulfonic acid) | 5-Aminonaphthalene-2-sulfonic acid | Oxidative polymerization (e.g., with Na₂S₂O₈) researchgate.net | Water-soluble, Electrically conducting, Fluorescent researchgate.net | Sensors, Antistatic coatings, Optoelectronics |

| Poly(aniline-co-8-amino-2-naphthalenesulfonic acid) | Aniline (B41778) and 8-Amino-2-naphthalenesulfonic acid | Chemical oxidative polymerization | Forms composite with magnetite (Fe₃O₄) nanoparticles. | Magnetic nanocomposites |

Beyond homopolymers, 5-aminonaphthalene-2-sulfonic acid is used as a comonomer in the synthesis of copolymers to impart specific functionalities. By incorporating this monomer into other polymer chains, such as polyaniline, researchers can modify the properties of the resulting material. researchgate.netias.ac.in

For example, copolymerizing it with aniline can enhance the solubility and processability of the resulting conducting polymer compared to pure polyaniline, which is notoriously difficult to dissolve. ias.ac.in The sulfonic acid groups act as self-dopants, providing the counter-ions necessary for conductivity without the need for an external acid dopant, which can simplify material formulation and improve stability. This approach allows for the tailoring of polymer properties like conductivity, thermal stability, and morphology for specific technological needs. ias.ac.in

The amphiphilic structure of this compound—a hydrophobic naphthalene (B1677914) core and a hydrophilic sulfonate group—suggests its potential use in surfactant and dispersant research. Naphthalene sulfonates are known for their ability to reduce the interfacial tension between oil and water, a key property for surfactants. researchgate.net

Research into this class of compounds explores their effectiveness in various formulations, including those for enhanced oil recovery (EOR) and as dispersants for oil spills. researchgate.netnih.gov Studies have shown that sodium naphthalene sulfonate and its derivatives can effectively lower the interfacial tension in crude oil/alkali systems. researchgate.net While research may not always specify the 5-amino isomer, the fundamental properties of the naphthalene sulfonate structure are relevant. The amino group provides an additional site for chemical modification, potentially allowing for the creation of novel surfactants with tailored properties, such as pH-responsiveness or enhanced binding to specific surfaces.

Utilization in Analytical Chemistry as a Derivatization Reagent or Probe

This compound, and its corresponding acid form, serves as a subject of study and a reagent in specific spectrophotometric analyses. Its utility in this area is linked to the electron-donor properties of the naphthalene ring system and the presence of the sulfonate group. Research has shown that naphthalene sulfonates, including 5-aminonaphthalene-2-sulphonate, can form outer-sphere complexes with certain metal ions, a reaction that can be monitored spectrophotometrically. researchgate.net

A key application involves the spectrophotometric titration of mixtures of naphthalene sulfonates. In water/acetone solutions, 5-aminonaphthalene-2-sulphonate forms a neutral outer-sphere complex with aquated barium ions (Ba²⁺). researchgate.net This interaction forms the basis for a quantitative analytical method. The stability of the complex allows for the titration of the sulfonate with a barium chloride solution, using an indicator like thymolphthalein (B86794) complexone to detect the endpoint. researchgate.net The selective nature of this complex formation enables the analysis of mixtures containing various sulfonates, as small differences in the stability of the complexes can be resolved through titration. researchgate.net

The reaction can be summarized in the following table:

| Analyte | Reagent | Complex Type | Analytical Method |

| 5-aminonaphthalene-2-sulphonate | Aquated Barium Ions (Ba²⁺) | Outer-sphere complex | Spectrophotometric Titration |

This method highlights the compound's role not as a chromogenic label for other molecules, but as an analyte that can be quantified through its specific interactions with metal ions in solution.

Environmental Research and Degradation Pathways

Photolytic Degradation Studies under Various Irradiation Conditions

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. For sulfonated aromatic compounds like Sodium 5-aminonaphthalene-2-sulphonate, this process can be a key environmental attenuation mechanism. Research indicates that direct photolysis and indirect photo-oxidation, mediated by photosensitizers, contribute to its transformation. The efficiency of photolytic degradation is often enhanced in the presence of oxidizing agents such as hydrogen peroxide (H2O2). nih.gov For instance, studies on related naphthalenesulfonates have shown that the combination of UV irradiation and H2O2 leads to a progressive and more efficient degradation compared to UV light alone. nih.gov

The photolytic degradation of this compound is believed to proceed through several mechanisms, primarily initiated by the absorption of UV radiation. Key pathways identified in studies of similar sulfonated aromatic compounds include desulfonation and cleavage of the benzimidazole (B57391) ring. researchgate.net Laser flash photolysis experiments on related compounds have confirmed the involvement of radical cations in the direct photolysis process. researchgate.net

The primary photodegradation mechanisms are thought to be:

Desulfonation : The cleavage of the carbon-sulfur bond, releasing the sulfonate group as sulfite (B76179) or sulfate (B86663).

Hydroxylation : The addition of hydroxyl radicals to the aromatic rings, forming hydroxylated intermediates.

Ring Cleavage : The opening of the aromatic naphthalene (B1677914) rings, leading to the formation of smaller aliphatic compounds.

While specific studies on this compound are limited, research on analogous compounds allows for the postulation of likely degradation products.

Table 1: Potential Photodegradation Products of this compound

| Precursor Compound | Potential Degradation Product | Degradation Pathway |

|---|---|---|

| This compound | 5-Aminonaphthalene | Desulfonation |

| This compound | Hydroxylated aminonaphthalenesulfonates | Hydroxylation |

| This compound | Phthalic acids | Ring Cleavage |

| This compound | Short-chain organic acids (e.g., formic, acetic) | Ring Cleavage & Oxidation |

The rate and extent of the phototransformation of this compound are significantly influenced by various environmental factors.

pH : The pH of the aqueous solution can affect the compound's ionization state and the generation of reactive oxygen species. Studies on similar compounds have shown that both acidic and basic conditions can facilitate direct photolysis. researchgate.net

Presence of Photosensitizers : Natural water bodies contain substances like nitrate (B79036) (NO3-) and dissolved organic matter which can act as photosensitizers. These substances absorb light and produce reactive species (e.g., hydroxyl radicals) that accelerate the degradation of the target compound through indirect photolysis. researchgate.net

Oxygen Concentration : The presence of dissolved oxygen is crucial for many photo-oxidative processes, as it can react with excited-state molecules and radicals to form highly reactive oxygen species.

Biodegradation Research

Biodegradation is a critical pathway for the removal of naphthalenesulfonates from the environment. The sulfonic group, however, increases the compound's stability and resistance to microbial attack. nih.gov Complete mineralization often requires the synergistic action of mixed microbial communities. nih.gov

Research has shown that bacterial consortia can completely degrade amino- and hydroxynaphthalene-2-sulfonates. nih.gov A mutualistic interaction between different bacterial strains is often necessary for full mineralization. For example, a mixed bacterial community isolated from river water demonstrated the ability to degrade 6-aminonaphthalene-2-sulfonic acid. nih.gov Within this community, one Pseudomonas strain (BN6) initiated the attack by converting the compound into 5-aminosalicylate (B10771825) through a regioselective 1,2-dioxygenation, which was then degraded by another strain (BN9). nih.gov

The initial step in the microbial degradation of naphthalenesulfonates typically involves a dioxygenase enzyme that hydroxylates the aromatic ring, followed by the spontaneous elimination of the sulfite group to yield 1,2-dihydroxynaphthalene. nih.gov This intermediate is then funneled into common metabolic pathways, such as the catechol or gentisate routes, for further degradation. nih.gov In the case of 5-aminonaphthalene-2-sulphonate, studies have observed the excretion of aminosalicylates as metabolites. nih.gov

Table 2: Key Metabolites in the Biodegradation of Aminonaphthalene Sulfonates

| Initial Substrate | Key Enzyme System | Primary Metabolite | Subsequent Pathway |

|---|---|---|---|

| Naphthalenesulfonates | Naphthalene Dioxygenase | 1,2-Dihydroxynaphthalene | Catechol or Gentisate Pathway |

| 6-Aminonaphthalene-2-sulfonate | Dioxygenase | 5-Aminosalicylate | Further degradation by other microbes |

| Amino/hydroxynaphthalene-2-sulfonates | Dioxygenase | Aminosalicylates / Hydroxysalicylates | Excreted as dead-end metabolites for other community members |

Source: Adapted from Nortemann et al., 1986 and Goyal & Zylstra, 2022. nih.govnih.gov

The key enzymatic step in the aerobic biodegradation of the naphthalene sulfonate scaffold is catalyzed by multicomponent dioxygenase enzymes, such as naphthalene dioxygenase (NDO). nih.gov These enzymes initiate the degradation process by catalyzing the oxidation of one of the aromatic rings, incorporating molecular oxygen to form a cis-dihydrodiol. nih.govresearchgate.net

This is followed by the action of a dehydrogenase, which converts the cis-dihydrodiol to 1,2-dihydroxynaphthalene, accompanied by the elimination of the sulfite group. nih.gov This desulfonation step is crucial as it removes the moiety that confers high polarity and resistance to degradation. Once 1,2-dihydroxynaphthalene is formed, it enters the classical naphthalene degradation pathway, where ring-cleavage dioxygenases break open the aromatic ring, leading to intermediates that can enter central carbon metabolism, like the Krebs cycle. nih.gov

Advanced Oxidation Processes (AOPs) for Environmental Remediation Research

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com These processes are particularly effective for degrading persistent and recalcitrant compounds like this compound. nih.gov

Common AOPs applicable to naphthalenesulfonate degradation include:

UV/H2O2 : This process involves the photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals, which then attack the pollutant. nih.gov

Fenton and Photo-Fenton Processes : The classical Fenton process uses ferrous ions (Fe2+) and hydrogen peroxide to produce hydroxyl radicals. ksu.edu.sa The photo-Fenton process enhances this reaction with UV light, which promotes the regeneration of Fe2+ from Fe3+, thereby accelerating the degradation. mdpi.comksu.edu.sa

Photocatalysis (e.g., UV/TiO2) : This method uses a semiconductor photocatalyst, typically titanium dioxide (TiO2), which, upon UV irradiation, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the organic substrate. mdpi.comunito.it Studies have shown that the photocatalytic degradation rate of naphthalenesulfonates can be inversely proportional to the degree of sulfonation, highlighting the role of substrate adsorption onto the catalyst surface. unito.it

These AOPs can achieve complete mineralization of the pollutant, converting it into carbon dioxide, water, and inorganic ions like sulfate and ammonium (B1175870).

Table 3: Overview of Advanced Oxidation Processes (AOPs) for Remediation

| AOP Method | Primary Oxidant | Mechanism | Key Features |

|---|---|---|---|

| UV/H2O2 | Hydroxyl Radical (•OH) | Photolysis of H2O2 by UV light | Effective for a wide range of pollutants; no sludge formation. |

| Fenton (Fe2+/H2O2) | Hydroxyl Radical (•OH) | Catalytic decomposition of H2O2 by Fe2+ | Rapid reaction rates; operates at atmospheric pressure and temperature. |

| Photo-Fenton | Hydroxyl Radical (•OH) | Fenton reaction enhanced by UV light | Higher efficiency than classical Fenton due to Fe2+ regeneration. |

| Photocatalysis (UV/TiO2) | Hydroxyl Radical (•OH), Superoxide Radical (•O2−) | Generation of electron-hole pairs on catalyst surface | Utilizes a reusable catalyst; can be driven by solar light. |

Sorption and Mobility Studies in Aquatic Systems

The environmental distribution and ultimate fate of this compound in aquatic systems are significantly influenced by its sorption behavior onto suspended solids and sediments. As a member of the aminonaphthalenesulfonic acid class of compounds, its mobility is governed by a combination of its physicochemical properties and the characteristics of the aquatic environment.

Detailed sorption studies specifically for this compound on natural aquatic sediments are not extensively available in publicly accessible literature. However, the behavior of this compound can be inferred from studies on related aminonaphthalenesulfonic acids and general principles of environmental chemistry. These compounds are known to be water-soluble, which suggests a potential for high mobility in aquatic systems. Conversely, the presence of the naphthalene ring introduces a degree of hydrophobicity, while the amino and sulfonate groups can engage in various interactions with sediment components.

Research on analogous compounds, such as 2-amino-1-naphthalenesulfonic acid, provides insights into the potential mobility of this compound. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent to which a chemical will adsorb to soil or sediment. An estimated Koc value for 2-amino-1-naphthalenesulfonic acid suggests moderate mobility in soil. nih.gov Given the structural similarities, a comparable mobility pattern would be anticipated for this compound.

The dissociation of the sulfonic acid group results in an anionic form of the molecule under typical environmental pH conditions. Generally, anions are more mobile in soils and sediments than neutral species. nih.gov However, the amino group can be protonated under acidic conditions, leading to a zwitterionic form, which could influence its interaction with charged surfaces of clay minerals and organic matter in sediments. Aromatic amines are also known to be susceptible to strong and sometimes irreversible binding to sediment components. nih.gov

The sorption of fluorescent dyes, which can share structural similarities with the subject compound, onto sediment has been shown to be significantly affected by both sediment and dye concentration. unl.edu This suggests that the concentration of this compound released into an aquatic environment, as well as the suspended sediment load, would be crucial factors in determining its partitioning between the water column and sediment.

Detailed Research Findings

Specific studies on the sorption isotherms (e.g., Freundlich or Langmuir models) for this compound on various sediment types (e.g., sand, silt, clay, high organic content) are required to quantify its sorption capacity and affinity. Such studies would elucidate the primary mechanisms of sorption, which could include ion exchange, hydrophobic partitioning, and surface complexation.

The mobility of heavy metals in freshwater sediments has been shown to be influenced by the geochemical fractions with which they are associated. nih.gov Similarly, the mobility of this compound would be dependent on the nature of its association with different sediment components. For instance, sorption to organic matter is often a key factor for many organic compounds.

The table below presents an estimated soil organic carbon-water partitioning coefficient (Koc) for a structurally similar compound, 2-amino-1-naphthalenesulfonic acid, to provide a proxy for the potential mobility of this compound.

Table 1: Estimated Sorption and Mobility of an Analogous Aminonaphthalenesulfonic Acid

| Compound | Estimated Koc (L/kg) | Predicted Mobility in Soil/Sediment |

|---|

Data for 2-amino-1-naphthalenesulfonic acid is used as a proxy due to the lack of specific data for this compound.

The moderate Koc value suggests that while a significant portion of the compound may remain in the water column and be transported with the bulk flow, a notable fraction is expected to partition to suspended solids and bed sediments. This partitioning would reduce its immediate bioavailability in the water column but could lead to its accumulation in depositional zones, acting as a long-term reservoir. The actual mobility will also be influenced by hydrodynamic conditions, with higher flow velocities favoring transport in the dissolved phase or associated with suspended particles, while lower energy environments would promote deposition and accumulation in sediments.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of Sodium 5-aminonaphthalene-2-sulphonate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. uobabylon.edu.iqresearchgate.net It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. DFT calculations for aminonaphthalenesulfonates typically involve optimizing the molecular geometry to find the lowest energy conformation. utq.edu.iq Following geometry optimization, various electronic properties can be calculated.

Commonly used functionals, such as B3LYP, are paired with basis sets like 6-31G(d,p) or 6-311++G** to provide a balance between computational cost and accuracy for molecules of this type. uobabylon.edu.iqutq.edu.iqopenscienceonline.comnih.gov Such calculations can yield valuable information, including optimized geometric parameters (bond lengths and angles), total energies, and vibrational frequencies. openscienceonline.comnih.gov For instance, the calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. openscienceonline.comnih.govresearchgate.net Studies on related naphthalene (B1677914) derivatives have demonstrated good agreement between DFT-calculated and experimental vibrational spectra after applying appropriate scaling factors. nih.gov

Table 1: Representative Calculated Geometric Parameters for 5-Aminonaphthalene-2-sulfonic acid (Illustrative) (Note: This data is illustrative and based on typical values for similar structures calculated using DFT methods like B3LYP/6-311+G.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C5-N | 1.37 Å |

| Bond Length | C2-S | 1.78 Å |

| Bond Length | S-O1 | 1.45 Å |

| Bond Length | S-O2 | 1.45 Å |

| Bond Angle | C4-C5-N | 121.5° |

| Bond Angle | C1-C2-S | 122.0° |

| Bond Angle | O1-S-O2 | 118.5° |

| Dihedral Angle | C4-C5-N-H | 180.0° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. tandfonline.com A smaller gap suggests higher reactivity. tandfonline.com

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. These descriptors, derived from conceptual DFT, include: scielo.org.mxfrontiersin.org

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors help predict how the molecule will interact with other chemical species. For example, the electrophilicity index provides a measure of the energy lowering due to maximal electron flow between a donor and the acceptor. researchgate.net Studies on substituted naphthalenes and other aromatic compounds show how different functional groups can modulate these electronic properties and, consequently, the reactivity of the molecule. uobabylon.edu.iqutq.edu.iqresearchgate.net The amino group (-NH₂) is an electron-donating group which would be expected to increase the HOMO energy, while the sulfonate group (-SO₃⁻) is electron-withdrawing, lowering the LUMO energy.

Table 2: Illustrative Quantum Chemical Properties for 5-Aminonaphthalene-2-sulfonic acid (Note: These values are hypothetical, presented to illustrate the output of DFT calculations for this class of molecule.)

| Property | Symbol | Illustrative Value | Unit |

| HOMO Energy | EHOMO | -5.85 | eV |

| LUMO Energy | ELUMO | -1.20 | eV |

| HOMO-LUMO Gap | ΔE | 4.65 | eV |

| Ionization Potential | I | 5.85 | eV |

| Electron Affinity | A | 1.20 | eV |

| Electronegativity | χ | 3.525 | eV |

| Chemical Hardness | η | 2.325 | eV |

| Chemical Softness | S | 0.215 | eV⁻¹ |

| Electrophilicity Index | ω | 2.66 | eV |

Molecular Dynamics Simulations of Solvation and Aggregation

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in aqueous solutions, specifically its solvation and potential for self-aggregation. nih.gov

In an MD simulation, the interactions between atoms are described by a force field, and Newton's equations of motion are solved iteratively to generate a trajectory of the system's evolution. This allows for the analysis of both structural and dynamic properties.

Solvation: MD simulations can model the explicit interactions between a solute molecule and the surrounding solvent molecules (e.g., water). rsc.org For this compound, this would involve analyzing the hydration shell around the polar sulfonate (-SO₃⁻) and amino (-NH₂) groups, as well as the hydrophobic naphthalene core. Key analyses include calculating radial distribution functions (RDFs) to determine the probability of finding water molecules at a certain distance from specific atoms on the solute, and determining the number and lifetime of hydrogen bonds. mdpi.com

Aggregation: Many aromatic sulfonate compounds, particularly those with a hydrophobic part and a hydrophilic part (amphiphiles), exhibit self-aggregation in aqueous solutions to form micelles or other aggregates above a certain concentration. nih.govmdpi.com MD simulations are a powerful tool to investigate the driving forces and mechanisms of this aggregation. nih.govresearchgate.net By simulating a system containing multiple this compound molecules in a water box, one can observe their spontaneous self-assembly. nih.gov Analysis of the simulation trajectory can reveal the preferred aggregate structures, the role of hydrophobic interactions between the naphthalene rings, and the electrostatic interactions between the sulfonate headgroups and sodium counter-ions. nih.gov Studies on similar molecules like sodium cumene (B47948) sulfonate have shown that hydrophobic interactions are a significant driving force for aggregation. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the spectroscopic properties of molecules, such as UV-Vis absorption spectra. nih.govnih.govscirp.org

TD-DFT calculations can predict the vertical electronic excitation energies from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. openresearchlibrary.org The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. nih.gov

For a molecule like 5-aminonaphthalene-2-sulfonic acid, TD-DFT can help assign the observed spectral bands to specific electronic transitions, such as π→π* transitions within the naphthalene ring system. researchgate.net The calculations can also predict how the absorption spectrum will change in different solvents, a phenomenon known as solvatochromism, by using implicit solvent models like the Polarizable Continuum Model (PCM). nih.govopenresearchlibrary.orgbeilstein-journals.org Research on other aminonaphthalenesulfonic acids and related dyes has shown that TD-DFT can accurately reproduce experimental UV-Vis spectra and explain the influence of molecular structure and solvent on the absorption maxima (λmax). tandfonline.combeilstein-journals.org

Table 3: Illustrative Predicted Electronic Transitions for 5-Aminonaphthalene-2-sulfonic acid (in water) (Note: This data is for illustrative purposes, representing typical output from a TD-DFT calculation.)

| Transition | Excitation Energy (eV) | Wavelength (λmax) (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S₀ → S₁ | 3.54 | 350 | 0.45 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 4.13 | 300 | 0.12 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 4.77 | 260 | 0.88 | HOMO → LUMO+1 (π→π*) |

Structure-Property Relationship Modeling within Aminonaphthalenesulfonates

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. nih.gov

Within the class of aminonaphthalenesulfonates, these models can be developed to predict properties such as solubility, toxicity, or dyeing performance based on the molecular structure. The models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to find a mathematical equation that relates these descriptors to the property of interest.

Molecular descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices, 2D fingerprints.

3D: Quantum chemical descriptors (like HOMO/LUMO energies, dipole moment), molecular shape indices.

For aminonaphthalenesulfonates, key descriptors would likely relate to the position and nature of substituents on the naphthalene core. For example, a QSPR model could investigate how the position of the amino and sulfonate groups affects the compound's absorption maximum (λmax) or its affinity for a particular substrate. nih.gov The reactivity of naphthalene derivatives is known to be highly dependent on the position of substituents, with substitution at the 1-position often being more favorable than at the 2-position due to the stability of the reaction intermediate. libretexts.org By developing robust QSPR models, the properties of new, unsynthesized aminonaphthalenesulfonate derivatives could be predicted, guiding future research and development. nih.govnih.gov

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Methodologies

Traditional synthesis routes for aminonaphthalenesulfonic acids, such as the sulfonation of naphthalene (B1677914) followed by nitration and subsequent reduction, are often energy-intensive and utilize harsh reagents. wikipedia.org Future research is increasingly focused on developing greener, more efficient, and safer synthetic protocols.

Microwave-Assisted Synthesis: A significant area of development is the use of microwave-assisted organic synthesis (MAOS). This technique offers substantial improvements over conventional heating methods by enabling rapid reaction times, milder reaction conditions, and often higher yields. For instance, microwave-assisted copper(0)-catalyzed Ullmann coupling reactions have been successfully developed for synthesizing derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS), a related compound, with yields up to 74% under mild conditions. nih.govresearchgate.netnih.gov Adapting these microwave-assisted methodologies for the synthesis of Sodium 5-aminonaphthalene-2-sulphonate and its derivatives could lead to more sustainable manufacturing processes.

Continuous-Flow Chemistry: Another promising frontier is the adoption of continuous-flow chemistry. seqens.com Nitration, a critical step in the synthesis of many aminonaphthalenesulfonic acids, is a highly exothermic and potentially hazardous reaction in traditional batch reactors. vapourtec.comewadirect.com Flow chemistry offers superior control over reaction parameters such as temperature and stoichiometry, minimizing the risk of runaway reactions and improving product selectivity. vapourtec.com The small reactor volume in flow systems allows for rapid heat dissipation, making the process inherently safer. ewadirect.com Research into continuous-flow nitration and sulfonation processes could revolutionize the industrial production of these compounds, reducing waste and enhancing safety. acs.orgresearchgate.net

The table below summarizes the comparison between traditional and emerging synthetic methods.

Table 1: Comparison of Synthetic Methodologies

| Feature | Traditional Batch Synthesis | Microwave-Assisted Synthesis (MAOS) | Continuous-Flow Chemistry |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | Seconds to minutes |

| Energy Consumption | High | Lower | Reduced (~30%) |

| Safety Profile | Risks of thermal runaways, hazardous reagents | Improved control | Inherently safer, excellent thermal control |

| Yield & Selectivity | Variable | Often higher yields | High yield and selectivity |

| Scalability | Challenging for hazardous reactions | Scalable | Readily scalable |

| Environmental Impact | Significant solvent waste, harsh acids | Reduced solvent use | 50-80% reduction in solvent consumption |

Exploration of Advanced Materials Based on this compound Derivatives

The unique structure of this compound, featuring a rigid naphthalene core with reactive amino and sulfonic acid groups, makes it an excellent building block for novel functional materials.

Bioactive Polymers: Research has demonstrated that derivatives of 5-amino-2-naphthalenesulfonic acid can be polymerized to create macromolecules with specific biological activities. For example, a methacrylic derivative was used to synthesize copolymers that act as antimitogenic, heparin-like materials. These polymers were shown to be non-toxic and capable of inhibiting cell proliferation, indicating potential applications in drug delivery systems and regenerative medicine. acs.org

Fluorescent Sensors: The naphthalene moiety is a well-known fluorophore. By modifying the amino group, derivatives can be created that exhibit changes in their fluorescence properties upon interaction with specific analytes. This principle has been used to develop film-based fluorescent sensor arrays from naphthalimide derivatives for the rapid detection of illicit drugs. researchgate.net Future work could focus on designing sensors based on 5-aminonaphthalene-2-sulphonate for detecting environmental pollutants, metal ions, or biological molecules. mdpi.com

Conducting Polymers: 5-Amino-2-naphthalenesulfonic acid has been identified as a precursor for aniline (B41778) co-polymers that exhibit unusual ferromagnetic and antiferromagnetic properties. researchgate.net This opens avenues for the development of new conductive and magnetic materials for applications in electronics and data storage.

Integration with Supramolecular Chemistry and Nanotechnology

The ability of this compound to participate in non-covalent interactions and to be anchored to surfaces makes it a prime candidate for applications in supramolecular chemistry and nanotechnology.

Supramolecular Gels: The zwitterionic nature of the free acid form (5-amino-2-naphthalenesulfonic acid) allows it to form extensive hydrogen-bonding networks. researchgate.net This self-assembly capability is a cornerstone of supramolecular chemistry. Researchers have successfully created self-assembled supramolecular gels from other naphthalene derivatives that can act as sensors. rsc.org These "smart" materials can respond to external stimuli like temperature, pH, or the presence of specific ions, making them suitable for applications in environmental remediation and drug delivery. whiterose.ac.ukthieme-connect.dersc.org

Functionalized Nanoparticles: The amino group provides a reactive handle for covalently attaching the molecule to the surface of nanoparticles. This functionalization can impart new properties to the nanomaterials. For instance, amine-functionalized iron oxide or silica (B1680970) nanoparticles are being explored for a wide range of biomedical applications. oceannanotech.comnih.govnih.gov

Targeted Drug Delivery: Nanoparticles functionalized with derivatives of this compound could be designed to target specific cells or tissues.

Medical Imaging: Attaching these molecules to magnetic nanoparticles can enhance their use as contrast agents in magnetic resonance imaging (MRI). oceannanotech.com

Environmental Adsorption: Amino-functionalized magnetic nanoparticles have been investigated for the removal of pollutants, such as naphthenic acids, from water. researchgate.net The sulfonate group could enhance the adsorption of cationic pollutants.